1h-1,2,4-Triazole sodium salt

Descripción

Significance of the 1,2,4-Triazole (B32235) Core in Heterocyclic Chemistry

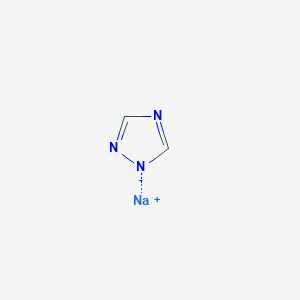

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. imist.ma This structural unit is a cornerstone in the field of heterocyclic chemistry due to its remarkable versatility and presence in a multitude of biologically active compounds. globalresearchonline.netijprajournal.com The unique arrangement of nitrogen atoms within the triazole ring allows for a range of interactions, including hydrogen bonding, which is crucial for biological activity. researchgate.net

The significance of the 1,2,4-triazole core is underscored by its incorporation into numerous pharmaceutical drugs and agrochemicals. lifechemicals.comjaper.in In medicine, derivatives of 1,2,4-triazole exhibit a broad spectrum of pharmacological activities. researchgate.netbohrium.com For instance, they form the structural basis for a number of highly effective antifungal agents, such as fluconazole (B54011) and itraconazole, which are vital in treating systemic fungal infections. globalresearchonline.netmdpi.com Beyond antifungal applications, the 1,2,4-triazole moiety is found in drugs with antiviral, anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. nih.govfarmaciajournal.com

In the realm of agriculture, 1,2,4-triazole derivatives are integral to the development of modern crop protection agents. mdpi.comrjptonline.org They are key components in a variety of fungicides that work by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. mdpi.com Additionally, compounds containing the 1,2,4-triazole scaffold have been developed as herbicides and insecticides, playing a vital role in ensuring food security. rjptonline.orgagriplantgrowth.com The widespread application of the 1,2,4-triazole core highlights its immense importance in synthetic and medicinal chemistry. ijprajournal.comresearchgate.net

1H-1,2,4-Triazole, Sodium Salt as a Fundamental Synthetic Intermediate

1H-1,2,4-Triazole, sodium salt is a key reagent that facilitates the synthesis of a wide range of 1,2,4-triazole derivatives. arkema.com The parent compound, 1H-1,2,4-triazole, possesses a weakly acidic proton on one of its nitrogen atoms. By treating 1H-1,2,4-triazole with a suitable base, such as sodium hydroxide (B78521) or sodium methoxide (B1231860), the corresponding sodium salt is formed. dtic.milgoogle.com This process generates a nucleophilic triazole anion that is highly reactive towards various electrophiles. dtic.mil

The primary utility of 1H-1,2,4-triazole, sodium salt lies in its role as a nucleophile in substitution reactions, particularly N-alkylation. researchgate.net This reaction allows for the introduction of a wide variety of substituents onto the triazole ring, leading to the creation of a diverse library of compounds. The sodium salt is often prepared in situ before being reacted with an alkyl halide or other electrophilic species. dtic.miltandfonline.com This method is a cornerstone for the synthesis of many commercially important triazole-based fungicides and pharmaceuticals. google.com

For example, the synthesis of many agricultural fungicides involves the reaction of 1H-1,2,4-triazole, sodium salt with a substituted alkyl halide. acs.org This straightforward and efficient reaction provides a direct route to the desired active ingredients. The use of the sodium salt is advantageous as it enhances the nucleophilicity of the triazole, leading to higher yields and cleaner reactions compared to using the parent triazole directly. rjptonline.org The reliable and versatile nature of 1H-1,2,4-triazole, sodium salt has solidified its position as an indispensable building block in the synthesis of functional organic molecules. arkema.comgoogle.com

Interactive Data Tables

Table 1: Applications of 1,2,4-Triazole Derivatives

| Field of Application | Specific Use | Examples of Compound Classes |

| Medicinal Chemistry | Antifungal | Azole antifungals (e.g., Fluconazole, Itraconazole) globalresearchonline.netmdpi.com |

| Antiviral | Ribavirin analogues lifechemicals.com | |

| Anticancer | Aromatase inhibitors (e.g., Letrozole, Anastrozole) researchgate.netjaper.in | |

| Anticonvulsant | Benzodiazepine analogues (e.g., Alprazolam) globalresearchonline.net | |

| Anti-inflammatory | Various substituted triazoles nih.govfarmaciajournal.com | |

| Antibacterial | Triazole-containing antibiotics globalresearchonline.net | |

| Agrochemicals | Fungicide | Sterol demethylation inhibitors mdpi.com |

| Herbicide | Various triazole-based herbicides rjptonline.orgagriplantgrowth.com | |

| Insecticide | Triazole-containing insecticides rjptonline.org | |

| Plant Growth Regulator | Paclobutrazol google.com |

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

41253-21-8 |

|---|---|

Fórmula molecular |

C2H3N3Na |

Peso molecular |

92.06 g/mol |

Nombre IUPAC |

sodium 2,4-diaza-1-azanidacyclopenta-2,4-diene |

InChI |

InChI=1S/C2H3N3.Na/c1-3-2-5-4-1;/h1-2H,(H,3,4,5); |

Clave InChI |

MDUSUFIKBUMDTJ-UHFFFAOYSA-N |

SMILES isomérico |

C1=NN=C[N-]1.[Na+] |

SMILES canónico |

C1=NC=NN1.[Na] |

Otros números CAS |

41253-21-8 43177-42-0 |

Descripción física |

DryPowde |

Pictogramas |

Corrosive; Irritant; Health Hazard |

Sinónimos |

1H-1,2,4-Triazole Sodium Salt; Sodium 1,2,4-triazole-4-ide; Sodium 1H-1,2,4-Triazolate; Sodium 1H-1,2,4-Triazolide; Triazole Sodium Salt |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 1h 1,2,4 Triazole, Sodium Salt and Its Derivatives

Direct Synthesis of 1H-1,2,4-Triazole, Sodium Salt

The direct synthesis of 1H-1,2,4-triazole, sodium salt is most commonly achieved through the deprotonation of the parent heterocycle, 1H-1,2,4-triazole. This acid-base reaction is straightforward, yet the choice of base and reaction conditions significantly impacts the purity and yield of the final product.

Deprotonation Reactions from 1H-1,2,4-Triazole

1H-1,2,4-triazole possesses weak acidic properties due to the nitrogen atoms in the ring, allowing for deprotonation by a suitable base to form the corresponding sodium salt. nih.govgoogle.com This salt is often used as a nucleophile in subsequent reactions.

The preparation of 1H-1,2,4-triazole, sodium salt is frequently accomplished using common bases such as sodium hydroxide (B78521) (NaOH) and sodium methoxide (B1231860) (NaOMe).

The reaction with sodium hydroxide is typically performed in an aqueous medium. In one patented method, 1H-1,2,4-triazole is added to an aqueous solution of sodium hydroxide at room temperature. nih.gov The mixture is stirred for several hours and then cooled to approximately 4°C to facilitate the crystallization of the product. The resulting solid is filtered, washed with chilled methanol (B129727) and ether, and then dried at 120-150°C to yield the anhydrous sodium salt. nih.gov This process is noted for its simplicity and the use of inexpensive, non-aggressive reagents, resulting in a stable, non-hygroscopic crystalline product. nih.gov

Alternatively, sodium methoxide in anhydrous methanol is employed for the synthesis, particularly when the sodium salt is generated as an intermediate for further reactions like alkylations. The triazole is dissolved in a methanolic sodium methoxide solution under a nitrogen atmosphere and stirred at room temperature. nih.gov This method is advantageous as it simplifies purification, often allowing for direct crystallization from the reaction mixture. nih.gov

A comparative analysis of these two common methods highlights their distinct features:

| Parameter | Alkaline Neutralization (NaOH) | Methanolic NaOMe |

| Reagents | 1H-1,2,4-triazole, NaOH, H₂O | 1H-1,2,4-triazole, NaOMe, Methanol |

| Reaction Time | Several hours | ~1 hour |

| Reported Yield | 67% | Quantified indirectly as part of a multi-step synthesis |

| Purity Control | Crystallization, washing, high-temperature drying | Continuous extraction (chloroform/water), evaporation |

| Scalability | Demonstrated at industrial scale | Primarily lab-scale |

Strategies for Analytical Purity and Yield Optimization

Achieving high analytical purity and optimizing the yield of 1H-1,2,4-triazole, sodium salt are crucial for its effective use in subsequent synthetic steps.

Purity Enhancement:

Crystallization and Washing: A key strategy involves the crystallization of the salt from the reaction mixture, followed by washing with appropriate solvents. For instance, washing with chilled methanol and ether effectively removes impurities. nih.gov

Drying: The use of water as a solvent in the sodium hydroxide method results in a crystalline hydrate (B1144303). This hydrate can be readily converted to the analytically pure, anhydrous salt by heating at 120-150°C. nih.gov This step is critical as residual moisture can lead to the hydrolysis of the salt back to 1,2,4-triazole (B32235) and NaOH. nih.gov

Continuous Extraction: For syntheses where the salt is an intermediate in solution, such as the sodium methoxide method, continuous extraction using a chloroform/water system can be employed to remove impurities before proceeding to the next step. nih.gov

Purity Confirmation: The purity of the final product can be confirmed using analytical techniques such as elemental analysis and High-Performance Liquid Chromatography (HPLC). nih.govacs.org For example, elemental analysis of a product prepared with NaOH yielded results (C 26.21%, H 2.41%, N 46.28%, Na 25.75%) that closely matched the calculated values (C 26.38%, H 2.21%, N 46.15%, Na 25.25%). nih.gov

Yield Optimization:

Temperature Control: Cooling the reaction mixture to low temperatures, such as 4°C, maximizes the crystallization of the sodium salt, thereby increasing the isolated yield. nih.gov

pH Control: In some procedures, the reaction is controlled by monitoring the pH, with the addition of the base stopped once a specific pH range (e.g., 11-11.5) is reached, followed by a prolonged stirring period to ensure complete precipitation.

Process Simplification: The method utilizing aqueous NaOH is reported to increase the yield of subsequent products, such as the fungicide Fluzilazole, by 26% compared to other methods. nih.gov This is attributed to the direct isolation of a stable, analytically pure intermediate, which avoids the formation of unstable and hygroscopic reaction mixtures that are unsuitable for further synthesis. nih.gov

Regioselective Functionalization of the 1,2,4-Triazole Ring System

The 1,2,4-triazolide (B493401) anion, generated from the deprotonation of 1H-1,2,4-triazole, is a versatile nucleophile. However, its reaction with electrophiles like alkyl halides can lead to a mixture of N1 and N4-substituted isomers. chemicalbook.com Achieving regioselectivity is a significant challenge and is highly dependent on the reaction conditions.

N1-Alkylation Methodologies

The N1 position of the 1,2,4-triazole ring is often the preferred site of alkylation under specific conditions. The formation of the 1-substituted isomer is generally favored.

One effective strategy involves the use of sodium ethoxide as the base in ethanol (B145695). This combination has been shown to regioselectively alkylate 1H-1,2,4-triazole at the N1 position. chemicalbook.com Similarly, using sodium methoxide to form the sodium salt, followed by reaction with an alkylating agent like ethyl chloroacetate, also yields N1-substituted products. chemicalbook.commdpi.com The synthesis of ethyl [3-(4-chlorophenyl)-5-oxo-4-{[phenylmethylene]amino}-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate was achieved by reacting the corresponding triazole derivative with ethyl bromoacetate (B1195939) in the presence of sodium ethoxide. mdpi.com

Another approach utilizes DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base in a solvent like THF, which consistently produces N1 and N4 isomers in a ratio of approximately 90:10, making it a high-yielding method for 1-substituted-1,2,4-triazoles. researchgate.net Microwave-assisted synthesis using potassium carbonate as a base and an ionic liquid as the solvent has also been developed as a regioselective protocol for the N1-alkylation of 1,2,4-triazole. researchgate.net

| Method | Alkylating Agent | Base/Solvent | Outcome |

| Method 1 | General Alkyl Halides | Sodium Ethoxide / Ethanol | Regioselective N1-alkylation chemicalbook.com |

| Method 2 | Ethyl Chloroacetate | Sodium Methoxide / Methanol | N1-substituted product chemicalbook.com |

| Method 3 | Ethyl Bromoacetate | Sodium Ethoxide / Ethanol | N1-substituted product mdpi.com |

| Method 4 | Alkyl Halides | DBU / THF | ~90:10 ratio of N1:N4 isomers researchgate.net |

N4-Alkylation Methodologies

While N1-alkylation is often predominant, certain conditions can lead to the formation of N4-alkylated products. The synthesis of specifically 4-substituted-4H-1,2,4-triazoles often requires different synthetic strategies.

When the alkylation of 1H-1,2,4-triazole is carried out using methyl sulfate (B86663) in the presence of aqueous sodium hydroxide, a mixture of 1-methyl- and 4-methyl-1,2,4-triazole is obtained, indicating a lack of high regioselectivity under these conditions. chemicalbook.comnih.gov The ratio of isomers can be influenced by the specific reaction parameters, but isolating the pure N4 isomer from such a mixture can be challenging due to similar physical properties of the isomers. google.com

More direct synthetic routes have been developed for preparing N4-substituted triazoles. A notable method involves the reaction of N,N'-diformylhydrazine with a primary amine at elevated temperatures. nih.gov This condensation reaction provides a direct pathway to 4-aryl-substituted-4H-1,2,4-triazoles. nih.gov While this method does not start from the pre-formed sodium salt, it represents a key strategy for accessing the N4-substituted scaffold. Additionally, Suzuki cross-coupling reactions have been employed to synthesize 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives, showcasing another advanced methodology for targeted N4-functionalization. mdpi.com

Control of Regioselectivity via Reaction Conditions and Catalysts

The regioselectivity in the synthesis of substituted 1,2,4-triazoles is a critical aspect that determines the final product's properties and biological activity. The strategic manipulation of reaction conditions and the choice of catalysts are paramount in directing the formation of specific isomers.

A notable example of catalyst-controlled regioselectivity is the [3+2] cycloaddition of isocyanides with diazonium salts. Liu et al. have demonstrated that the use of a silver(I) catalyst selectively yields 1,3-disubstituted 1,2,4-triazoles in high yields. isres.orgnih.govfrontiersin.org Conversely, employing a copper(II) catalyst under similar conditions directs the reaction towards the formation of 1,5-disubstituted 1,2,4-triazoles. isres.orgnih.govfrontiersin.org This divergent reactivity highlights the profound influence of the metal catalyst in dictating the regiochemical outcome.

The choice of base and solvent can also play a significant role. For instance, the alkylation of 1H-1,2,4-triazole can be directed to the N1 position by using sodium ethoxide in ethanol. chemicalbook.com However, using aqueous sodium hydroxide can lead to a mixture of 1-methyl and 4-methyl isomers. chemicalbook.com

Furthermore, in the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from amidrazones, the Mitsunobu reagent (diethyl azodicarboxylate and triphenylphosphine) in ethanol, catalyzed by triethylamine (B128534), offers a highly regioselective one-pot process. nih.gov This method's selectivity is attributed to the in situ generation of acetaldehyde (B116499) from the oxidation of ethanol by the Mitsunobu reagent, which then reacts with the amidrazone. nih.gov

Table 1: Catalyst-Dependent Regioselectivity in the Synthesis of Disubstituted 1,2,4-Triazoles

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Ag(I) | Isocyanides and diazonium salts | 1,3-disubstituted 1,2,4-triazoles | 88 | nih.govfrontiersin.org |

| Cu(II) | Isocyanides and diazonium salts | 1,5-disubstituted 1,2,4-triazoles | 79 | nih.govfrontiersin.org |

Diverse Synthetic Routes to Substituted 1,2,4-Triazole Derivatives

Cycloaddition Reactions

Cycloaddition reactions represent a powerful and atom-economical approach for the construction of the 1,2,4-triazole ring. These reactions typically involve the combination of a 1,3-dipole with a dipolarophile.

The [3+2] cycloaddition is a cornerstone for synthesizing five-membered heterocycles, including 1,2,4-triazoles. This pathway involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component. A common strategy involves the in situ generation of nitrile imines from hydrazonoyl halides, which then react with a suitable dipolarophile. psu.edu For example, the reaction of nitrile imines with hydrazones can lead to 4,5-dihydro-1,2,4-triazole derivatives. psu.edu

Another significant [3+2] cycloaddition involves the reaction of nitriles with diazo compounds. For instance, a copper-catalyzed three-component reaction of aryldiazonium salts, 2-diazoacetonitriles, and nitriles affords 1-aryl-5-cyano-1,2,4-triazoles. isres.org This method is notable for its regioselectivity and the ability to perform gram-scale synthesis. isres.org Similarly, nitrile ylides, generated in situ, can undergo a dipolar [3+2] annulation with aryldiazonium salts to produce 1-aryl 5-cyano-1,2,4-triazoles. organic-chemistry.org

The reaction of hydrazonoyl chlorides with trifluoroacetonitrile (B1584977) (CF3CN) in the presence of a base provides a regioselective route to 5-trifluoromethyl-1,2,4-triazoles via a [3+2] cycloaddition of the in situ generated nitrile imine. mdpi.com

Both metal-catalyzed and metal-free [3+2] cycloaddition reactions have been extensively developed for the synthesis of 1,2,4-triazoles.

Metal-Catalyzed Approaches: Copper and silver catalysts are frequently employed to promote and control the regioselectivity of [3+2] cycloadditions. isres.orgnih.govfrontiersin.org As mentioned earlier, Ag(I) and Cu(II) salts can direct the cycloaddition of isocyanides and diazonium salts to different regioisomers. isres.orgnih.govfrontiersin.org Copper catalysts are also effective in the reaction of nitriles with 2-diazoacetonitriles and aryldiazonium salts. isres.org Mechanochemical copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles under solvent-free conditions has also been reported as an efficient method. researchgate.net

Metal-Free Approaches: Metal-free conditions offer advantages in terms of cost, toxicity, and ease of purification. A notable metal-free approach is the three-component reaction of isothiocyanates, amidines, and hydrazines, which proceeds via a [2+1+2] cyclization to yield fully substituted 1H-1,2,4-triazol-3-amines without the need for external catalysts or oxidants. isres.org Base-promoted multicomponent reactions also provide a metal-free route to 1,2,4-triazole-based hybrids. rsc.org Furthermore, the reaction of hydrazonoyl chlorides with oximes using triethylamine as a base is an effective 1,3-dipolar cycloaddition for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

Table 2: Comparison of Metal-Catalyzed and Metal-Free [3+2] Cycloaddition Reactions

| Approach | Catalyst/Reagents | Reactants | Product | Key Features | Reference |

| Metal-Catalyzed | Cu(I) | Nitriles, 2-diazoacetonitriles, aryldiazonium salts | 1-aryl-5-cyano-1,2,4-triazoles | High regioselectivity, gram-scale synthesis | isres.org |

| Metal-Catalyzed | Copper acetate (B1210297) | Azinium-N-imines, nitriles | 1,2,4-triazolo[1,5-a]pyridines | Mechanochemical, solvent-free | researchgate.net |

| Metal-Free | None (base-mediated) | Isothiocyanates, amidines, hydrazines | 1H-1,2,4-triazol-3-amines | [2+1+2] cyclization, no external catalyst | isres.org |

| Metal-Free | Triethylamine | Hydrazonoyl chlorides, oximes | 1,3,5-trisubstituted 1,2,4-triazoles | Good yields, applicable to various oximes | organic-chemistry.org |

Multi-Component and Tandem Reaction Strategies

Multi-component reactions (MCRs) and tandem (or cascade) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and purification steps.

A one-pot, three-component synthesis of 1-aryl 1,2,4-triazoles has been developed directly from anilines, aminopyridines, or pyrimidines. acs.org This process is highly regioselective regarding the placement of nitrogen atoms in the newly formed triazole ring. acs.org Another MCR involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines to afford 1,3,5-trisubstituted 1,2,4-triazoles in a highly regioselective manner. isres.org

Tandem reactions often involve a sequence of intramolecular and intermolecular events. A copper-catalyzed tandem addition-oxidative cyclization of amidines and nitriles provides an efficient route to 1H-1,2,4-triazoles. acs.org This process involves sequential N-C and N-N bond formation. acs.org Similarly, a copper-catalyzed one-pot method for preparing 3,5-disubstituted-1,2,4-triazoles from amides and nitriles proceeds through a cascade addition-oxidation cyclization. nih.gov

Preparation of Quaternary Triazolium Salts

Quaternary 1,2,4-triazolium salts are gaining attention as ionic liquids and precursors for N-heterocyclic carbenes (NHCs), which are valuable ligands in organometallic catalysis.

The synthesis of these salts typically involves the quaternization of a pre-formed 1,2,4-triazole ring. For instance, 1,4-disubstituted 1,2,4-triazolium salts can be prepared by the copper-catalyzed arylation of 4-substituted triazoles with diaryliodonium salts. acs.org This method offers a two-step synthesis from primary amines or anilines. acs.org

Another approach involves the direct alkylation of 1,2,4-triazoles. For example, double methylation of 1,2,4-triazole can yield 1,4-dimethyl-1,2,4-triazolium salts. znaturforsch.com The synthesis of 1-benzyl-substituted triazolium salts can be achieved by first preparing 1-benzyl-1H-1,2,4-triazole, followed by reaction with benzyl, phenacyl, or 2,4-dichlorophenacyl halides. nih.gov

The protonation of bi(1,2,4-triazoles) with strong acids like nitric acid or perchloric acid is a method to synthesize energetic quaternary salts. nih.gov Furthermore, electrophilic amination of 4-substituted-1,2,4-triazoles can be used to prepare N-amino-1,2,4-triazolium salts. znaturforsch.com

Table 3: Synthetic Routes to Quaternary 1,2,4-Triazolium Salts

| Method | Starting Materials | Reagents | Product Type | Reference |

| Copper-Catalyzed Arylation | 4-Substituted 1,2,4-triazoles, Diaryliodonium salts | Copper catalyst | 1,4-Disubstituted 1,2,4-triazolium salts | acs.org |

| Direct Alkylation | 1H-1,2,4-Triazole | Alkylating agents (e.g., methyl iodide) | 1,4-Dialkyl-1,2,4-triazolium salts | znaturforsch.com |

| Sequential Benzylation and Alkylation | 1H-1,2,4-Triazole | Benzyl chloride, then another alkylating agent | 1-Benzyl-4-substituted 1,2,4-triazolium salts | nih.gov |

| Protonation | 4,4'-bi(1,2,4-triazole) | Nitric acid, Perchloric acid | Energetic bi(1,2,4-triazolium) salts | nih.gov |

Synthesis of Fused and Condensed 1,2,4-Triazole Systems

The development of fused and condensed 1,2,4-triazole systems is a significant area of research, leading to novel compounds with unique three-dimensional structures. These intricate systems are often synthesized through intramolecular cyclization reactions, where a pre-functionalized 1,2,4-triazole or a precursor molecule is induced to form an additional ring.

A prominent method involves the oxidative intramolecular cyclization of heterocyclic hydrazones. For instance, the use of selenium dioxide (SeO₂) as an oxidizing agent facilitates the efficient construction of fused 1,2,4-triazoles. isres.orgnih.gov This approach has been successfully applied to synthesize a variety of fused systems, including 1,2,4-triazolo[4,3-a]pyridines, 1,2,4-triazolo[4,3-a]pyrimidines, and 1,2,4-triazolo[4,3-a]quinoxalines, with yields ranging from moderate to excellent (79–98%). isres.orgnih.gov Hydrazones are particularly effective precursors for these reactions due to their highly reactive nitrogen pairs. nih.govfrontiersin.org

Another versatile strategy employs amino acids as chiral starting materials to construct bicyclic frontiersin.orgCurrent time information in Bangalore, IN.rsc.org-triazoles. acs.org This modular, three-step procedure combines carboxylic acids with acyl hydrazines, tolerating a wide array of substituents and allowing for the formation of 5-, 6-, and 7-membered fused rings. acs.org The process can be adapted for both small-scale discovery and large-scale production, sometimes avoiding the need for column chromatography. acs.org

Electrochemical methods offer a modern, reagent-free alternative for synthesizing 1,2,4-triazole-fused heterocycles. rsc.org An intramolecular dehydrogenative C–N cross-coupling reaction can be performed under mild electrolytic conditions. This atom- and step-economical one-pot process efficiently produces valuable 1,2,4-triazolo[4,3-a]pyridines and related compounds from readily available aldehydes and 2-hydrazinopyridines. rsc.org The method is notable for its compatibility with various functional groups and its scalability. rsc.org

Additionally, established methods involve the reaction of 3-aryl-5-mercapto-1,2,4-triazoles with reagents like 1,2-dichloroethane (B1671644) and 1,3-dibromopropane (B121459) to yield condensed systems such as 3-aryl-5,6-dihydro-thiazolo[2,3-c]-s-triazoles and 3-aryl-6,7-dihydro-s-triazolo[3,4-b] isres.orgCurrent time information in Bangalore, IN.thiazines, respectively. tandfonline.com The reactivity of the electrophile and the stability of the resulting fused ring system influence the reaction outcomes. tandfonline.com

Strategies for Incorporating Various Functional Groups and Heterocyclic Moieties

The functionalization of the 1,2,4-triazole ring is crucial for modifying its physicochemical properties and biological activity. Synthetic methodologies are often designed to tolerate a wide range of functional groups, allowing for the creation of diverse molecular libraries.

Many modern synthetic protocols, including metal-free and copper-catalyzed systems, demonstrate high tolerance for various functional groups. frontiersin.orgrsc.org During the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles through the annulation of nitriles with hydrazines, groups such as halogens (fluoro, bromo), as well as free hydroxyl and amino groups, are well-tolerated. rsc.org Similarly, copper-catalyzed reactions for preparing 3,5-disubstituted-1,2,4-triazoles from amides and nitriles can accommodate functional groups like ether, C-Cl bonds, and nitro groups. isres.org The synthesis from hydrazones and amines also shows good tolerance for a range of functional groups on both fragments. nih.govfrontiersin.org

Beyond simple functional groups, the incorporation of other heterocyclic moieties is a key strategy for developing complex molecules. Thiazole and triazole motifs are often combined to create fused heterocyclic compounds like thiazolo[3,2-b] frontiersin.orgCurrent time information in Bangalore, IN.rsc.orgtriazole. researchgate.net The synthesis can proceed through the treatment of mercapto-1,2,4-triazoles with appropriate reagents to form a second heterocyclic ring. researchgate.net For example, new derivatives have been synthesized incorporating 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole-thiol nuclei. researchgate.net Other commonly fused heterocycles include pyridines, pyridazines, pyrimidines, and pyrazines. nih.gov The synthesis of piperazine-linked 3,5-disubstituted 1,2,4-triazoles has also been reported, further expanding the structural diversity. scipublications.com

| Synthetic Method | Tolerated Functional Groups | Incorporated Heterocycles | Reference |

|---|---|---|---|

| Annulation of Nitriles and Hydrazines | Halogens (F, Br), Hydroxyl (-OH), Amino (-NH2) | - | rsc.org |

| Copper-Catalyzed Reaction of Amides and Nitriles | Ether, C-Cl bonds, Nitro (-NO2) | - | isres.org |

| Reaction of Hydrazones and Amines | Wide range on both fragments | - | nih.govfrontiersin.org |

| Acidic/Basic Treatment of Mercapto-triazoles | - | Thiazole, 1,3,4-Thiadiazole | researchgate.net |

| Various Methods | - | Pyridines, Pyridazines, Pyrimidines, Pyrazines, Piperazine | nih.govscipublications.com |

Methodological Advancements in Synthetic Chemistry

Recent advancements in synthetic chemistry have focused on improving reaction efficiency, reducing environmental impact, and simplifying complex procedures. Microwave-assisted synthesis and one-pot reactions have emerged as powerful tools in the synthesis of 1,2,4-triazole derivatives.

Microwave irradiation has become a popular, environmentally friendly heating method in organic synthesis, offering significant advantages over conventional heating. rsc.orgnih.gov These benefits include dramatically reduced reaction times, improved product yields, and enhanced energy efficiency. rsc.orgnih.govrjptonline.org

Numerous studies have demonstrated the effectiveness of microwave-assisted synthesis for 1,2,4-triazoles. For example, the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was achieved in just 33–90 seconds with an 82% yield under microwave irradiation, whereas conventional methods required several hours. nih.gov Similarly, the synthesis of certain piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives saw reaction times drop from 27 hours to only 30 minutes with a 96% yield. nih.gov One-pot cyclization of amide derivatives with hydrazines to form 1,3,5-trisubstituted-1,2,4-triazoles was completed in one minute with an 85% yield using microwaves, compared to over four hours conventionally. nih.gov

The Suzuki coupling reaction to produce 5-(substituted biphenyl-4-yl)-3-(methoxyphenyl)-1-methyl-1H-1,2,4-triazoles was also accelerated by microwave heating, with reactions completed in 15 minutes at 150°C. yu.edu.jo These examples underscore the transformative impact of microwave technology on the synthesis of 1,2,4-triazole scaffolds.

| Derivative Type | Conventional Method Time | Microwave Method Time | Microwave Yield | Reference |

|---|---|---|---|---|

| N-substituted propenamides | Several hours | 33-90 seconds | 82% | nih.gov |

| Piperazine-azole-fluoroquinolones | 27 hours | 30 minutes | 96% | nih.gov |

| 1,3,5-Trisubstituted-1,2,4-triazoles | > 4 hours | 1 minute | 85% | nih.gov |

| Biphenyl-substituted triazoles (Suzuki Coupling) | Not specified | 15 minutes | 61-76% | yu.edu.jo |

| Thioether derivatives | Not specified | 15 minutes | 81% | nih.gov |

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot methodologies have been developed for the synthesis of substituted 1,2,4-triazoles.

A highly regioselective one-pot process provides rapid access to 1,3,5-trisubstituted 1,2,4-triazoles from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org This method is noted for its convenience and ability to generate highly diverse triazoles. isres.org Another approach involves the triflic anhydride (B1165640) activation of secondary amides and hydrazides, followed by microwave-induced cyclodehydration, to yield 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

Copper-catalyzed one-pot methods are also prevalent. One such facile procedure uses easily accessible nitriles and hydroxylamine (B1172632) hydrochloride as starting materials with a Cu(OAc)₂ catalyst to produce 1,2,4-triazole derivatives. isres.org Another copper-catalyzed one-pot reaction prepares 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade addition-oxidation-cyclization process. nih.gov

A particularly efficient one-pot strategy enables the rapid preparation of a library of 3-amino-1,2,4-triazoles. acs.org The key steps involve the formation of thioureas, followed by S-alkylation and subsequent ring closure, allowing for the parallel synthesis of thousands of derivatives in a cost- and time-effective manner. acs.org This modular approach avoids volatile and toxic chemicals, making it suitable for combinatorial chemistry. acs.org

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Pathways of Triazole Ring Formation and Derivatization

The formation of the 1,2,4-triazole (B32235) ring can be achieved through several synthetic routes, each with distinct mechanistic features. Classical methods include the Pellizzari and Einhorn-Brunner reactions. The Pellizzari synthesis involves the reaction of amides with hydrazides to form an acyl amidrazone intermediate, which then undergoes intramolecular cyclization to yield the 1,2,4-triazole ring. The Einhorn-Brunner reaction utilizes the acid-catalyzed condensation of formylacetamide with alkyl hydrazines to produce 1-alkyl-5-methyl-1,2,4-triazoles. chemicalbook.com

More contemporary methods often employ metal catalysts or multicomponent strategies to enhance efficiency and regioselectivity. For instance, copper-catalyzed oxidative coupling of nitriles with amidines in the presence of an oxidant like O2 provides a pathway to substituted 1,2,4-triazoles. frontiersin.orgnih.gov In some variations, dimethylformamide (DMF) can serve as a source of a methyl group and a nitrogen atom. frontiersin.org The regioselectivity of these reactions can be influenced by the choice of metal catalyst, with Cu(II) favoring the formation of 1,5-disubstituted 1,2,4-triazoles and Ag(I) promoting the synthesis of 1,3-disubstituted isomers. organic-chemistry.org Metal-free approaches have also been developed, utilizing catalysts like iodine for the oxidative cyclization of hydrazones and aliphatic amines. organic-chemistry.org

The sodium salt of 1H-1,2,4-triazole, sodium 1,2,4-triazolide (B493401), is a key intermediate in the derivatization of the triazole ring. The triazolide anion is a potent nucleophile, readily participating in substitution reactions. The deprotonation of 1H-1,2,4-triazole, which has a pKa of 10.26, is typically achieved using a base such as sodium hydroxide (B78521). google.comwikipedia.org

Alkylation is a common derivatization reaction where the triazolide anion attacks an alkyl halide. The regioselectivity of alkylation can be controlled by the reaction conditions. For example, using sodium ethoxide in ethanol (B145695) as a base tends to result in N1-alkylation, whereas using aqueous sodium hydroxide can lead to a mixture of 1-methyl and 4-methyl derivatives. chemicalbook.com The sodium salt is crucial in these reactions as it provides the reactive nucleophilic anion. google.com

Table 1: Overview of Selected Synthetic Pathways for 1,2,4-Triazoles

| Synthesis Method | Reactants | Key Intermediates/Features | Ref. |

| Pellizzari Synthesis | Amides, Hydrazides | Acyl amidrazone intermediate, intramolecular cyclization | chemicalbook.com |

| Einhorn-Brunner Reaction | Formylacetamide, Alkyl hydrazines | Acid-catalyzed condensation | chemicalbook.com |

| Copper-Catalyzed Coupling | Nitriles, Amidines | Oxidative coupling, often with O2 as oxidant | frontiersin.orgnih.gov |

| Silver-Catalyzed Coupling | Varies | Regioselective for 1,3-disubstituted products | organic-chemistry.org |

| Metal-Free Oxidative Cyclization | Hydrazones, Aliphatic amines | Iodine-catalyzed, C-H functionalization, C-N bond formation | organic-chemistry.org |

Kinetic Studies of Reactions Involving the Triazolide Anion

Kinetic studies of reactions involving the 1,2,4-triazolide anion are crucial for understanding reaction rates and optimizing process conditions. A notable study investigated the kinetics of a reaction between the sodium salt of 1,2,4-triazole and a complex substituted aliphatic halide in the temperature range of 120–170 °C. acs.org

The study revealed that the reaction rate is significantly influenced by both temperature and the concentration of the sodium 1,2,4-triazolide. As expected, an increase in temperature led to a higher reaction rate. The concentration of the triazole salt also played a critical role, with higher concentrations accelerating the reaction. acs.org

A key aspect of this kinetic study was the limited solubility of the sodium salt of 1,2,4-triazole in the reaction solvent. The solubility was found to increase with temperature, with saturation concentrations ranging from 0.03 to 0.04 mmol/mL between 120 and 170 °C under standard conditions. When a higher amount of the triazole salt was used, the saturation concentration increased slightly to between 0.04 and 0.05 mmol/mL at 142 and 170 °C. This indicates that the reaction likely occurs in a heterogeneous system, with the dissolved triazolide anion being the reactive species. acs.org A mathematical model was developed based on the experimental data to describe the reaction kinetics, taking into account the solubility limitations. acs.org

Table 2: Kinetic Parameters for the Reaction of Sodium 1,2,4-Triazolide

| Parameter | Observation | Temperature Range (°C) | Ref. |

| Effect of Temperature | Reaction rate increases with increasing temperature. | 120-170 | acs.org |

| Effect of Triazole Concentration | Higher concentration of sodium 1,2,4-triazolide increases the reaction rate. | 120-170 | acs.org |

| Solubility of Sodium 1,2,4-Triazolide | Solubility increases with temperature, suggesting a heterogeneous reaction system. | 120-170 | acs.org |

| Saturation Concentration (Standard) | 0.03 - 0.04 mmol/mL | 120-170 | acs.org |

| Saturation Concentration (High) | 0.04 - 0.05 mmol/mL | 142-170 | acs.org |

Computational Insights into Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the reaction mechanisms of 1,2,4-triazole formation and the reactivity of the triazolide anion. DFT calculations can elucidate electronic structures, predict reaction pathways, and explain observed regioselectivity. dnu.dp.uanih.gov

Studies on the protonation of 1,2,4-triazole using DFT have helped to identify the most likely sites for electrophilic attack. These calculations analyze reactivity descriptors such as the HOMO-LUMO energy gap, dipole moment, and Fukui indices to determine the nucleophilic regions of the molecule. Such studies have confirmed that the N4 position is the preferred site of protonation. dnu.dp.ua This information is crucial for understanding the behavior of 1,2,4-triazole in acidic media and for predicting the outcome of electrophilic substitution reactions.

DFT calculations have also been employed to study the synthesis of 1,2,4-triazole derivatives. For example, in the synthesis of 4,4'-azo-1,2,4-triazole, DFT was used to estimate the IR and NMR spectra of the product, confirming its structure. tandfonline.com Furthermore, computational studies on conjugates of 1,2,4-triazoles and 1,2,3-triazoles have used DFT to calculate chemical reactivity descriptors like global hardness, electronegativity, and electrophilicity from the frontier molecular orbitals. These calculations help to rationalize the observed biological activity of the synthesized compounds. nih.gov

The insights gained from these computational studies complement experimental findings and provide a deeper, molecular-level understanding of the factors that govern the reactivity and formation of 1H-1,2,4-triazole and its derivatives.

Advanced Characterization Techniques for 1h 1,2,4 Triazole, Sodium Salt and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the structure of 1H-1,2,4-triazole, sodium salt, and its various derivatives. These methods rely on the interaction of electromagnetic radiation with the molecules to provide information about their atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-HMQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of triazole derivatives. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy is used to identify the number and types of protons in a molecule. For instance, in the ¹H NMR spectrum of 1,2,4-triazole (B32235), characteristic signals corresponding to the protons on the triazole ring can be observed. chemicalbook.com The absence of the N-H proton signal is a key indicator of the formation of the sodium salt. In derivatives, the chemical shifts and coupling patterns of the protons provide valuable information about the position and nature of substituents. For example, in 1,1'-methylenebis(3-nitro-1H-1,2,4-triazol-5-amine), the methylene (B1212753) bridge protons appear as a singlet at 6.34 ppm, while the amine protons are observed at 7.57 ppm. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. chemicalbook.com The chemical shifts of the carbon atoms in the triazole ring are characteristic and can be used to confirm the structure. scispace.com For example, in S-alkylated 4H-4-amino-3-mercapto-5-(4-pyridyl)-1,2,4-triazole, the absence of a signal around 180 ppm, which is characteristic of a C=S group, confirms that alkylation occurred on the sulfur atom rather than a nitrogen atom. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for 1,2,4-Triazole Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| 1,1'-Methylenebis(3-nitro-1H-1,2,4-triazol-5-amine) | DMSO-d6 | 7.57 (s, 4H, NH₂), 6.34 (s, 2H, CH₂) | 160.7, 157.6, 57.0 | rsc.org |

| 1,1'-(Ethane-1,2-diyl)bis(3-nitro-1H-1,2,4-triazole) | DMSO-d6 | 4.28 (dt, J = 24.0 Hz, 4.8 Hz, 4H, CH₂CH₂) | 158.9, 153.1, 43.5 | rsc.org |

| 3,5-Bis(4-bromophenyl)-4-hexyl-4H-1,2,4-triazole | CDCl₃ | 0.76 (t, J = 7.2 Hz, 3H, CH₃), 0.98 (m, 4H, 2 × CH₂), 1.00 (quin, J = 7.2 Hz, 2H, CH₂), 1.36 (quin, J = 7.2 Hz, 2H, CH₂), 4.05 (t, J = 7.2 Hz, 2H, CH₂), 7.54 (d, J = 8.4 Hz, 4H, ArH), 7.68 (d, J = 8.4 Hz, 4H, ArH) | 13.7, 22.2, 25.6, 29.8, 30.6, 45.0, 124.7, 126.6, 130.4, 132.3, 154.8 | mdpi.com |

| 3-(3-Chlorophenyl)-N-(2-(1H-1,2,4-triazol-1-yl)ethyl)propanamide | CDCl₃ | 2.82 (t, 2H, J=6.3 Hz, CH₂), 4.42 (t, 2H, J=6.3 Hz, CH₂), 6.86-6.89 (m, 1H, Ph-H), 7.05 (t, 1H, J=8.1 Hz, Ph-H), 7.24-7.27 (m, 1H, Ph-H), 7.53 (t, 1H, J=2.0 Hz, Ph-H), 7.76 (s, 1H, Tr-H), 8.06 (s, 1H, Tr-H), 9.47 (brs, 1H, NH) | Not specified | turkjps.org |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

IR spectroscopy is particularly useful for identifying characteristic vibrations of the triazole ring and any attached functional groups. In the IR spectrum of 1,2,4-triazole, characteristic peaks for C-H aromatic vibrations are observed around 3097 and 3032 cm⁻¹, and the N-H stretching vibration appears at 3126 cm⁻¹. researchgate.net For the sodium salt of 1H-1,2,4-triazole, the absence of the N-H stretching band is a key diagnostic feature. The triazole ring itself exhibits characteristic vibrations in the 1500–1600 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of sodium-1,2,4-triazole shows several intense bands that can be assigned to specific vibrational modes of the triazole ring. researchgate.net The effect of hydration on the compound can also be observed through changes in the Raman spectra. researchgate.net

Table 2: Characteristic IR and Raman Bands for 1H-1,2,4-Triazole and its Sodium Salt

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole | IR | 3126 | N-H stretch | researchgate.net |

| 1,2,4-Triazole | IR | 3097, 3032 | C-H aromatic stretch | researchgate.net |

| 1,2,4-Triazole | IR | 1500-1600 | Triazole ring vibrations | |

| Sodium-1,2,4-triazole | Raman | Various | Ring vibrations | researchgate.net |

Mass Spectrometry (MS, HRMS, ESI-MS/MS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. nih.govnih.gov

Electrospray ionization (ESI)-MS is a soft ionization technique commonly used for the analysis of triazole derivatives. nuph.edu.ua ESI-MS/MS involves the fragmentation of a selected ion to provide structural information. The fragmentation patterns of 1,2,4-triazole-3-thiones, for example, have been studied to understand their ion decay pathways. nuph.edu.uaresearchgate.net The analysis of triazole metabolites like triazole alanine (B10760859) (TAL), triazole acetic acid (TAA), and triazole lactic acid (TLA) by LC-MS/MS can be challenging due to their polar nature and poor fragmentation efficiency. sciex.com

Table 3: Mass Spectrometry Data for 1,2,4-Triazole Derivatives

| Compound | Ionization Method | m/z (Observed) | m/z (Calculated) | Assignment | Reference |

|---|---|---|---|---|---|

| 3,5-Bis(4-bromophenyl)-4-hexyl-4H-1,2,4-triazole | HRMS | 462.0177 | 462.0175 | [M+H]⁺ | mdpi.com |

| 1,1'-Methylenebis(3-nitro-1H-1,2,4-triazol-5-amine) | HRMS | 359.00184 | 359.0202 | [M-H]⁻ | rsc.org |

| 4-(4-Iodophenyl)-1-(4-(phenylsulfonyl)benzoyl)-3-thiosemicarbazide | APCI | 570 | - | [M-H]⁻ | scispace.com |

UV-Visible and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule.

UV-Visible spectroscopy provides information about the absorption of light by a compound. The UV absorption spectra of 3-amino-5-mercapto-1,2,4-triazole (B94436) (AMT) in different solvents indicate that the structure is sensitive to the polarity and proton-donating ability of the solvent. rsc.org For some 1,2,4-triazole derivatives, the maximum absorption wavelength (λmax) can be used for characterization. scispace.commdpi.com

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many 1,2,4-triazole derivatives exhibit fluorescence. dergipark.org.tr For example, some 4-alkyl-4H-1,2,4-triazole derivatives display strong fluorescence with high quantum yields. mdpi.com The fluorescence properties are influenced by the substituents on the triazole ring. mdpi.com Conjugates of 1,2,4-triazole derivatives with fluorescent carbon nanoparticles have also been synthesized and characterized by their fluorescence emission spectra. acs.org

Table 4: UV-Visible and Fluorescence Data for 1,2,4-Triazole Derivatives

| Compound | Solvent | UV-Vis (λmax, nm) | Fluorescence (Emission max, nm) | Reference |

|---|---|---|---|---|

| 3,5-Bis(4-bromophenyl)-4-hexyl-4H-1,2,4-triazole | CH₂Cl₂ | 258.0 | Not specified | mdpi.com |

| 3-Amino-5-mercapto-1,2,4-triazole | Water, Methanol (B129727), Acetonitrile (B52724) | Varies with solvent | Not specified | rsc.org |

| 4-Alkyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | CH₂Cl₂ | Not specified | Strong emission, Δλ ≈ 90 nm | nih.gov |

| 1,2,4-Triazole diimine derivatives | Methanol | Not specified | 380-395 | dergipark.org.tr |

X-ray Diffraction Analysis

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid.

Single Crystal X-ray Diffraction Studies

The crystal structures of trinuclear metal complexes with bridging sulfonate-functionalized 1,2,4-triazole derivatives have also been determined, showing a linear array of metal ions linked by triple N1-N2-triazole bridges. mdpi.com Similarly, the structures of compounds like 3-phenyl-4-amino-5-mercapto-1,2,4-triazole (PAMT) and 3-(4-methylphenyl)-4-amino-5-mercapto-1,2,4-triazole (MAMT) have been elucidated, revealing planar triazole rings. researchgate.netcore.ac.uk

Table 5: Crystallographic Data for 1,2,4-Triazole Derivatives

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 3,5-Diamino-1H-1,2,4-triazole monohydrate | C₂H₅N₅·H₂O | Monoclinic | P2₁/c | iucr.orgnih.gov |

| 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole (PAMT) | C₈H₈N₄S | Triclinic | P1̅ | researchgate.netcore.ac.uk |

| 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole (MAMT) | C₉H₁₀N₄S | Triclinic | P1̅ | researchgate.netcore.ac.uk |

| (Z)-1-(6-(4-Nitrophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Not specified | Not specified | Not specified | nih.govbohrium.com |

| N-(3-(5-Amino-1,3,4-oxadiazol-2-yl)-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)nitramide (TNDATO) | Not specified | Not specified | Not specified | acs.org |

X-ray Powder Diffraction for Solid-State Characterization

X-ray Powder Diffraction (XRPD) stands as a fundamental, non-destructive analytical technique for the solid-state characterization of crystalline materials, including the sodium salt of 1H-1,2,4-triazole and its derivatives. This method provides invaluable information regarding the crystalline structure, phase purity, and polymorphism of a compound. The diffraction pattern, which is a unique fingerprint of a specific crystalline solid, is generated by the constructive interference of monochromatic X-rays interacting with the electron clouds of atoms arranged in a periodic lattice.

The analysis of crystalline derivatives of 1H-1,2,4-triazole by XRPD allows for the identification of characteristic diffraction peaks at specific 2θ angles. These peaks are indicative of the d-spacings within the crystal lattice, as described by Bragg's Law. For example, a crystalline form of 1-[2-(2,4-difluorophenyl)-oxiranyl methyl]-1H-1,2,4-triazole is characterized by significant XRPD peaks at specific 2θ values, which helps in distinguishing it from other polymorphic forms. google.com Similarly, different crystalline forms of 4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile are identified by their unique powder X-ray diffraction patterns. epo.org

The table below presents an example of XRPD data for a crystalline derivative of 1H-1,2,4-triazole, illustrating the type of information obtained from this technique.

| Characteristic Peaks (2θ) ±0.2° | Compound | Reference |

|---|---|---|

| 10.1, 16.0, 20.4, 25.7, 26.7 | Type I crystals of 4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile | epo.org |

| 9.9, 16.3, 18.2, 22.4 | Type II crystals of 4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile | epo.org |

| 14.0, 16.9, 19.5, 19.9, 20.7, 22.8, 23.9, 24.6, 28.7 | Crystalline 1-[2-(2,4-difluorophenyl)-oxiranyl methyl]-1H-1,2,4-triazole | google.com |

The solid-state structure of a sodium salt of a triazole derivative, specifically the sodium salt of 3,3´-bis(dinitromethyl)-5,5´-azo-1H-1,2,4-triazole, has been successfully obtained through single-crystal X-ray diffraction, highlighting the applicability of this technique to the broader class of triazole salts. uni-muenchen.de The functionalization of materials with 1H-1,2,4-triazole-3-thiol and their subsequent characterization by XRD further demonstrates the utility of this method in materials science applications. researchgate.net

Chromatographic Techniques for Reaction Monitoring and Purity Assessment (TLC, HPLC)

Chromatographic techniques, particularly Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for monitoring the progress of chemical reactions involving 1H-1,2,4-triazole, sodium salt, and for assessing the purity of the final product and its derivatives.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to qualitatively monitor reaction progress and identify the components in a mixture. In the synthesis of 1,2,4-triazole derivatives, TLC is routinely employed to check for the consumption of starting materials and the formation of products. farmaciajournal.comjocpr.com For instance, the N-alkylation of the sodium salt of 1,2,4-triazole can be monitored by TLC to follow the formation of the desired product. researchgate.net The technique involves spotting a small amount of the reaction mixture onto a stationary phase (e.g., silica (B1680970) gel on a plate) and developing it with a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. Visualization under UV light or with a staining agent reveals the spots corresponding to different compounds, allowing for a quick assessment of the reaction's status. farmaciajournal.comjocpr.com The choice of the solvent system is critical for achieving good separation, with mixtures like chloroform-methanol being reported for the analysis of substituted 1,2,4-triazoles. farmaciajournal.com

High-Performance Liquid Chromatography (HPLC) offers a more quantitative and higher resolution separation compared to TLC, making it the method of choice for final purity assessment and the quantification of 1H-1,2,4-triazole and its derivatives. Reversed-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase (like C18 or C8) is paired with a polar mobile phase.

The European Standard EN 16024:2011 specifies an HPLC method for the determination of 1H-1,2,4-triazole in fertilizers, demonstrating its application in quality control. iteh.ai Research has also detailed specific HPLC methods for the separation of 1,2,4-triazole from other compounds, such as guanylurea, using specialized columns like Primesep 100. sielc.com A study on a novel RP-HPLC method for quantifying an impurity, 1H-1,2,4-triazole-1-carboximidamide, in a bulk drug substance highlights the technique's importance in pharmaceutical analysis. researchgate.net The retention behavior of 1,2,4-triazol-3-ones has been systematically investigated using RP-8, RP-18, and IAM HPLC, providing valuable data for method development. nih.gov

The table below summarizes typical conditions used in the HPLC analysis of 1H-1,2,4-triazole and its derivatives.

| Analyte | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| 3-(Hexylthio)-1H-1,2,4-triazole | Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN), water, and phosphoric acid | Not specified | sielc.com |

| 1,2,4-Triazole and Guanylurea | Primesep 100 | Not specified | Not specified | sielc.com |

| Peramivir and 1H-1,2,4-triazole-1-carboximidamide | Agilent Eclipse-XDB C18 (250 × 4.6 mm, 5 µm) | Potassium dihydrogen phosphate (B84403) buffer (pH 3.2) and acetonitrile (50:50 v/v) | Photodiode Array (PDA) at 260 nm | researchgate.net |

| 1,2,4-triazol-3-ones | RP-8, RP-18, IAM | Aqueous-organic mobile phases | Not specified | nih.gov |

| Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate | Not specified | Not specified | HPLC-MS | ujmm.org.ua |

Furthermore, HPLC coupled with mass spectrometry (HPLC-MS) is a powerful technique for the analysis of triazole sodium salts, providing both separation and structural identification of the compounds and their metabolites. ujmm.org.uazsmu.edu.ua Kinetic studies of reactions involving the sodium salt of 1,2,4-triazole have utilized gas chromatography (GC) and HPLC for the analysis of reactants and products. acs.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory has proven to be a powerful tool for elucidating the fundamental properties of the sodium salt of 1H-1,2,4-triazole at the atomic level.

Electronic Structure and Molecular Orbital (HOMO-LUMO) Analysis

DFT calculations have been instrumental in characterizing the electronic structure of 1H-1,2,4-triazole and its sodium salt. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical insights into the molecule's reactivity and electronic transitions. For the 1,2,4-triazole (B32235) ring, the HOMO is typically localized on the nitrogen atoms, indicating their nucleophilic character, while the LUMO is distributed over the entire ring, highlighting its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. dnu.dp.uaresearchgate.net

Reactivity Prediction and Adsorption Site Determination

DFT calculations are widely used to predict the reactivity of molecules and identify potential sites for adsorption. In the context of 1H-1,2,4-triazole and its sodium salt, these calculations help in understanding how the molecule interacts with other chemical species or surfaces. Fukui indices, derived from DFT, are employed to identify the most nucleophilic and electrophilic regions within the molecule. For 1,2,4-triazole, the nitrogen atoms, particularly N4, are often identified as the preferred sites for protonation and other electrophilic attacks. dnu.dp.ua

Furthermore, DFT has been used to study the adsorption of triazole derivatives on metal surfaces. researchgate.net These studies are crucial for applications such as corrosion inhibition, where the molecule's ability to form a protective layer on a metal surface is paramount. The calculations reveal the preferred orientation of the molecule on the surface and the nature of the chemical bonds formed.

Energetic Properties and Stability Calculations

The stability of 1H-1,2,4-triazole and its salts is a critical aspect, particularly in the context of energetic materials. DFT calculations have been employed to determine various energetic properties, including the heat of formation and bond dissociation energies (BDE). nsf.govuc.edu A positive correlation has been observed between the lowest BDE values and the thermal stability of triazole-based energetic compounds. rsc.org The 1H-1,2,4-triazole ring is considered a valuable building block in the design of high-performance energetic materials due to its contribution to high positive heats of formation and thermal stability. nsf.govrsc.org The 1H tautomer of 1,2,4-triazole is generally found to be more stable than the 4H tautomer. nih.govajol.info

| DFT Application | Key Findings | Significance |

|---|---|---|

| HOMO-LUMO Analysis | Identifies nucleophilic nitrogen centers and the molecule's electron-accepting capabilities. The energy gap indicates kinetic stability. dnu.dp.uaresearchgate.net | Predicts chemical reactivity and potential for electronic transitions. |

| Reactivity Prediction | Fukui indices pinpoint reactive sites, with N4 often being the preferred site for electrophilic attack. dnu.dp.ua | Guides understanding of reaction mechanisms and intermolecular interactions. |

| Adsorption Studies | Determines the preferred orientation and bonding of triazole derivatives on metal surfaces. researchgate.net | Crucial for applications like corrosion inhibition. |

| Energetic Properties | Calculates heat of formation and bond dissociation energies, correlating them with thermal stability. nsf.govuc.edursc.org | Aids in the design of stable, high-performance energetic materials. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations offer a dynamic perspective on the behavior of 1H-1,2,4-triazole, sodium salt, complementing the static picture provided by DFT.

Conformational Analysis and Dynamic Behavior

MD simulations are employed to explore the conformational landscape and dynamic behavior of molecules in different environments. For derivatives of 1,2,4-triazole, MD simulations have been used to study their folding properties and conformational preferences in various solvents. nih.gov These simulations can reveal how the molecule adapts its shape and how different conformers interconvert over time. The stability of ligand-enzyme complexes involving triazole derivatives has also been assessed using MD simulations, providing insights into their dynamic behavior over time. pensoft.net

Molecular Interactions and Recognition Studies (e.g., docking methodologies)

Understanding how 1H-1,2,4-triazole and its derivatives interact with other molecules is crucial for various applications, including drug design and materials science. Molecular docking, a computational technique often used in conjunction with MD simulations, predicts the preferred binding orientation of a ligand to a receptor. nih.govnih.gov For 1,2,4-triazole derivatives, docking studies have been performed to understand their binding modes within the active sites of enzymes. mdpi.com These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net MD simulations can further refine these docked poses and provide a more detailed picture of the binding process and the stability of the resulting complex. mdpi.com

| MD Simulation Application | Key Findings | Significance |

|---|---|---|

| Conformational Analysis | Elucidates the folding properties and dynamic conformational changes of triazole derivatives in solution. nih.gov | Provides a dynamic understanding of molecular structure and flexibility. |

| Molecular Interactions | Predicts binding modes and identifies key interactions (e.g., hydrogen bonds, salt bridges) with biological targets. nih.govnih.govmdpi.com | Essential for drug design and understanding molecular recognition processes. |

| Complex Stability | Assesses the stability of ligand-protein complexes over time, refining docking predictions. pensoft.netmdpi.com | Offers a more realistic view of the binding event and its thermodynamics. |

Quantum Chemical Calculations for Triazole Systems

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have proven to be invaluable tools for understanding the molecular properties and reactivity of 1,2,4-triazole systems. isres.orgelectrochemsci.org These computational methods allow for the determination of various electronic and structural parameters that are often difficult to obtain through experimental means alone. isres.orgtubitak.gov.tr

Studies have utilized DFT with various basis sets, such as B3LYP/6-311G+(d,p) and B3LYP/6-311++G(d,p), to investigate the geometric and electronic structures of 1,2,4-triazole derivatives. isres.orgbohrium.com These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data obtained from techniques like X-ray crystallography. isres.orgrad-proceedings.org For instance, calculations have shown that the N-N bond lengths in the 1,2,4-triazole ring are intermediate between typical single and double bonds, indicating electron delocalization within the heterocyclic ring. rad-proceedings.org

A significant area of investigation has been the tautomeric equilibrium of 1,2,4-triazole. It is known to exist in two primary tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. rad-proceedings.org Theoretical calculations have been instrumental in determining the relative stabilities of these tautomers. tubitak.gov.tr For many substituted 1,2,4-triazoles, the 4H-tautomer is predicted to be more stable than the 1H-form. tubitak.gov.tr The choice of computational method and basis set, as well as the inclusion of solvent effects using models like the Polarizable Continuum Model (PCM), can influence the calculated energy differences between tautomers. isres.orgtubitak.gov.tr

Furthermore, quantum chemical calculations are employed to determine key molecular properties that govern the reactivity of triazole systems. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and stability of a molecule. isres.orgresearchgate.net A smaller energy gap generally implies higher reactivity.

Other calculated parameters include:

Atomic charges: Reveals the distribution of electron density within the molecule, indicating potential sites for electrophilic and nucleophilic attack. bohrium.comrad-proceedings.org

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bohrium.com

These computational studies are not limited to isolated molecules. They can also be used to investigate intermolecular interactions, such as the formation of dimers and trimers of 1,2,4-triazole through hydrogen bonding. bohrium.com Such calculations help in understanding the self-association behavior of these compounds in different phases. bohrium.com

The insights gained from quantum chemical calculations are crucial for a variety of applications, including drug design, where understanding the electronic properties of a molecule is key to predicting its biological activity. rad-proceedings.orgmdpi.com They also play a significant role in fields like corrosion inhibition, where the interaction of triazole derivatives with metal surfaces is studied at a molecular level. isres.orgelectrochemsci.org

Table 1: Calculated Quantum Chemical Parameters for Selected Triazole Derivatives

| Compound | Method | Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| 1H-1,2,4-triazole | DFT | 6-311++G(d,p) | -7.35 | 1.12 | 8.47 | 3.25 |

| 4H-1,2,4-triazole | DFT | 6-311++G(d,p) | -7.01 | 1.54 | 8.55 | 5.89 |

| 3-amino-1,2,4-triazole | DFT | 6-311G(d,p) | -6.42 | -0.21 | 6.21 | 3.81 |

| 5-amino-1,2,4-triazole | DFT | 6-31(d,p) | -6.37 | 1.58 | 7.95 | Not Reported |

Note: The values presented in this table are collated from various research articles and may have been calculated using slightly different computational protocols. Direct comparison should be made with caution.

Theoretical Modeling for Kinetic Parameters

Theoretical modeling plays a crucial role in understanding and predicting the kinetic parameters of chemical reactions involving 1H-1,2,4-triazole and its sodium salt. These models are particularly valuable for reactions that are complex or difficult to study experimentally.

A notable application of theoretical modeling is in the study of reactions involving the sodium salt of 1,2,4-triazole with other reactants, such as substituted aliphatic halides. researchgate.net In such cases, a mathematical model can be developed based on experimental kinetic data obtained at various temperatures. researchgate.net This model can then be used to estimate key kinetic parameters through nonlinear regression analysis. researchgate.net

The reaction between the sodium salt of 1,2,4-triazole and an aliphatic halide can be complex due to the ambident nucleophilic nature of the triazole anion. The reaction can proceed via attack from different nitrogen atoms, leading to the formation of different isomers (e.g., N1-substituted vs. N4-substituted products). researchgate.netresearchgate.net A kinetic model can help to elucidate the reaction pathways and determine the rate constants for the formation of each product. researchgate.netresearchgate.net

The effect of various reaction conditions, such as temperature and reactant concentrations, on the reaction rate and selectivity can be incorporated into the model. researchgate.net For instance, the Arrhenius equation can be used to describe the temperature dependence of the rate constants, allowing for the determination of the activation energy for each reaction pathway.

Furthermore, computational methods like Density Functional Theory (DFT) can be used to complement experimental kinetic studies. acs.org By calculating the activation barriers for different possible reaction pathways, DFT can provide a theoretical basis for the observed regioselectivity of the reaction. acs.org For example, calculations can help to explain why one isomer is formed preferentially over another. acs.org

The nonisothermal thermal decomposition kinetics of related triazole compounds have also been investigated using theoretical methods like the Kissinger, Ozawa, and Šatava-Šestak methods. acs.org These methods allow for the calculation of the apparent activation energy and pre-exponential factor for the decomposition process from thermogravimetric and differential scanning calorimetry data. acs.org

Table 2: Experimentally Determined and Modeled Kinetic Parameters for the Reaction of 1,2,4-Triazole Sodium Salt

| Temperature (°C) | Initial Rate (mol L⁻¹ h⁻¹) | Rate Constant (k) (L mol⁻¹ h⁻¹) | Selectivity (Product P/S) |

| 120 | 0.05 | 0.12 | 2.3 |

| 142 | 0.25 | 0.60 | 1.9 |

| 170 | 1.10 | 2.65 | 1.5 |

This table presents illustrative data based on a study of the reaction between 1,2,4-triazole sodium salt and a complex substituted aliphatic halide. The specific values are dependent on the exact reactants and conditions. researchgate.net

Coordination Chemistry and Advanced Materials Development

1,2,4-Triazolide (B493401) Ligand in Coordination Complexes

The 1,2,4-triazole (B32235) ring is a valuable component in ligand design due to its ability to bridge metal centers, leading to the formation of polynuclear complexes and extended networks like coordination polymers and metal-organic frameworks (MOFs). ethz.chtennessee.edumdpi.com The presence of three nitrogen atoms offers multiple potential binding sites, making it a versatile ligand in the synthesis of complex molecular architectures. isres.orgrsc.org

The versatility of the 1,2,4-triazole core has spurred the design and synthesis of a vast array of polydentate ligands. These ligands are created by introducing various functional groups onto the triazole ring, which can then participate in coordination.

Schiff Base Ligands: A common strategy involves the condensation reaction of an amino-substituted 1,2,4-triazole with an aldehyde or ketone. For instance, new Schiff base ligands have been synthesized by reacting 4-amino-1,2,4-triazole (B31798) precursors with compounds like 2-hydroxybenzaldehyde, 4-nitrobenzaldehyde, or 2-acetylpyrrole. ekb.egsamipubco.comugm.ac.id These reactions create polydentate ligands capable of forming stable complexes with various transition metals. ekb.egsamipubco.com

Functionalized Adamantanes: Rigid adamantane (B196018) scaffolds have been functionalized with multiple 1,2,4-triazole units to create geometrically predictable polydentate tectons (building blocks). rsc.org Synthesized examples include 1,3-bis(1,2,4-triazol-4-yl)adamantane and 1,3,5,7-tetrakis(1,2,4-triazol-4-yl)adamantane, which are used in the supramolecular synthesis of framework solids under hydrothermal conditions. rsc.org

Bis(terdentate) Ligands: Novel bis(terdentate) ligands incorporating a 1,2,4-triazole unit, such as 4-amino-3,5-bis{[(2-pyridylmethyl)amino]methyl}-4H-1,2,4-triazole (PMAT), have been developed. nih.gov These ligands are synthesized through nucleophilic substitution strategies and can encapsulate two metal centers. nih.gov

Flexible Bis(1,2,4-triazole) Ligands: To study the architectural effects on coordination polymers, flexible ligands with a −[phenyl–O–(CH₂)₂–O–phenyl]– spacer connecting two 1,2,4-triazole rings at the N4 position have been synthesized. acs.org These ligands can bend and rotate, influencing the final structure of the assembled polymer. acs.org

Sequential Assembly: A novel synthetic strategy allows for the sequential assembly of different azole fragments, including 1,2,3-triazole, 1,2,4-triazole, and tetrazole, to create complex, polydentate, nitrogen-rich ligand systems. bohrium.com

The 1,2,4-triazolide ligand exhibits remarkable coordination versatility, adopting various binding modes depending on the metal ion, reaction conditions, and the nature of substituents on the triazole ring. researchgate.netscispace.com This adaptability is key to its widespread use in constructing diverse coordination compounds.

Monodentate and Bidentate Coordination: The triazole ring can coordinate to a metal center through a single nitrogen atom (monodentate) or through two adjacent nitrogen atoms (bidentate chelation). isres.orgacs.org For example, in some titanium complexes, the 1,2,4-triazolato ligand shows η¹-coordination (binding through one atom), while in others it displays η²-coordination (binding through two atoms). acs.org Molecular orbital calculations predict the η²-coordination mode to be more stable. acs.org

Bridging Coordination: The most significant coordination mode of 1,2,4-triazolide is its ability to bridge two or more metal centers. The most common bridging mode is via the N1 and N2 atoms, which connects metal ions to form dinuclear, polynuclear, or extended chain-like structures. ethz.chmdpi.comresearchgate.net This N1,N2-triazole bridge creates a short and conjugated pathway that can facilitate magnetic exchange between paramagnetic metal centers. mdpi.com

Polydentate and Chelation Effects: When the 1,2,4-triazole ring is part of a larger, functionalized ligand, it can act as a polydentate system, binding a metal ion through multiple donor atoms simultaneously. isres.orgsamipubco.comnih.gov This formation of a chelate ring, typically a stable five- or six-membered ring, significantly increases the thermodynamic stability of the resulting metal complex compared to coordination with comparable monodentate ligands. isres.orgdavidpublisher.com This is known as the chelation effect. For example, ligands derived from 4-amino-5-mercapto-1,2,4-triazoles can act as tetradentate coordinators, binding through sulfur and nitrogen atoms. ekb.egsamipubco.com

| Coordination Mode | Description | Example Ligand System | Resulting Structure | Reference |

|---|---|---|---|---|

| η¹-Monodentate | Coordination through a single nitrogen atom. | 1,2,4-triazolato in Ti(tBu₂pz)₃(C₂H₂N₃) | Mononuclear or simple complexes | acs.org |

| η²-Bidentate | Coordination through two adjacent nitrogen atoms (N1 and N2). | 1,2,4-triazolato in Ti(tBu₂pz)₂(Me₂C₂N₃)₂ | Stable mononuclear complexes | acs.org |

| μ-N1,N2 Bridging | The ligand bridges two metal centers using the N1 and N2 donor atoms. | 4-(4-hydroxyphenyl)-1,2,4-triazole | Linear trinuclear and polynuclear complexes | mdpi.comresearchgate.net |

| Polydentate Chelation | Coordination via multiple donor atoms from a single ligand molecule, often including N and S or N and O atoms from substituents. | Schiff bases derived from 4-amino-1,2,4-triazole-3-thiol | Highly stable mononuclear or binuclear chelates | isres.orgekb.egdavidpublisher.com |

| μ₄-Tetradentate | Each triazole group of a flexible bis(1,2,4-triazole) ligand coordinates to two metal centers (μ₂-N1:N2), resulting in a tetradentate mode for the whole ligand. | 1,2-bis[phenoxy]ethane-substituted bis(1,2,4-triazole) | Coordination polymers | acs.org |

Formation and Structural Characterization of Metal Complexes

The 1,2,4-triazolide ligand readily forms complexes with a wide variety of metals, particularly transition metals. The resulting structures range from simple mononuclear species to complex polynuclear clusters and extended coordination polymers. ethz.chrsc.orgnih.gov The final architecture is influenced by factors such as the metal-to-ligand ratio, the nature of the counter-anion, and the solvent system used during synthesis. rsc.orgnih.gov

A diverse library of transition metal complexes featuring 1,2,4-triazole-based ligands has been synthesized and characterized. These complexes exhibit a range of coordination geometries and nuclearities. mdpi.comekb.egnih.govresearchgate.netnih.govugm.ac.id

Cu(II), Ni(II), Co(II), and Zn(II): These metals are frequently used to form complexes with 1,2,4-triazole Schiff base ligands. ekb.egsamipubco.comugm.ac.id Depending on the specific ligand and reaction conditions, the resulting complexes can adopt tetrahedral, square planar, or octahedral geometries. ekb.egugm.ac.id For example, with a Schiff base derived from 1,2,4-triazole-3-thiol, Co(II), Ni(II), and Cu(II) form octahedral complexes, while Zn(II) forms a tetrahedral complex. samipubco.com Studies on trinuclear complexes with sulfonate-functionalized 1,2,4-triazole bridges show that Co(II) and Ni(II) complexes exhibit antiferromagnetic coupling. mdpi.com

Cd(II): Cadmium ions have been used to construct various coordination polymers and frameworks with triazole ligands. rsc.orgnih.govsc.edu For example, reacting cadmium salts with 1,3,5-tris(1,2,4-triazol-4-yl)adamantane yields a layered 3,6-connected structure. rsc.org

Mn(II): Manganese complexes often feature bridging triazole ligands, leading to polynuclear structures. A linear trinuclear Mn(II) complex linked by three N1,N2-1,2,4-triazole ligands has been structurally characterized. researchgate.net

Pd(II) and Ir(III): Palladium(II) complexes with 1,2,4-triazole Schiff bases have been shown to have a square planar geometry. ekb.eg Iridium(III) has been used to create heteroditopic bis-NHC ligands where the coordination of Ir(III) influences the electronic properties of the triazole ring. nih.gov

Organotin(IV): Organotin(IV) complexes with 1,2,4-triazole derivatives are of interest due to their potential industrial and biological applications. isres.org

| Metal Ion | Ligand Type | Complex Example/Formula | Observed Geometry/Structure | Reference |